5-ブロモ-2,4-ジフルオロフェノール

説明

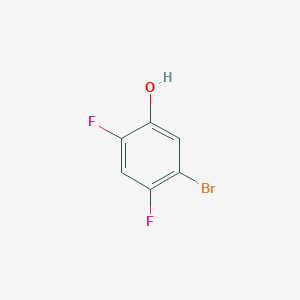

5-Bromo-2,4-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

科学的研究の応用

多環式5-HT拮抗薬の合成

5-ブロモ-2,4-ジフルオロフェノールは、多環式5-HT3および5-HT4拮抗薬の反応中間体の合成に使用されます 。これらの化合物は、不安やうつ病を含むさまざまな中枢神経系の障害の治療法の開発において重要です。

求核置換反応

この化合物は、求核置換反応の基質として役立ちます。 特に、2,2′,4,4′-テトラブロモジフェニルヨードニウムクロリドの置換に使用され、これは複雑な有機分子の合成における重要なステップです .

フッ素化ビルディングブロック

フッ素化芳香族化合物として、5-ブロモ-2,4-ジフルオロフェノールは、より複雑なフッ素化構造の構築におけるビルディングブロックとして機能します。 これらの構造は、その向上した安定性と生物活性のために、医薬品および農薬において不可欠です .

液晶合成

この化合物は、アリルオキシベースのビフェニル液晶の合成に使用されます。 これらの材料は、複数の側方フッ素置換基を持ち、高度なディスプレイ技術の開発にとって重要です .

蛍光色素合成

生化学の分野では、5-ブロモ-2,4-ジフルオロフェノールは、フッ素化蛍光色素の合成のための出発試薬です。 これらの色素(パシフィックブルーなど)は、さまざまなイメージング技術を使用して生物学的プロセスを研究するために使用されます .

有機合成

これは、有機合成における貴重な原料であり、医薬品化学や材料科学で潜在的な用途を持つさまざまな有機化合物の作成に貢献します .

呼吸器系の研究

この化合物の呼吸器系への影響は、毒物学および薬理学における研究の対象となります。 その影響を理解することで、呼吸器疾患と潜在的な治療法についての洞察が得られます .

作用機序

Target of Action

It’s structurally similar compound, 2-bromo-5-fluorophenol, is known to be used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors in the central and peripheral nervous system that play crucial roles in neurotransmission .

Mode of Action

It’s structurally similar compound, 2-bromo-4,5-difluorophenol, is reported to undergo palladium-catalyzed cyclotrimerization . This suggests that 5-Bromo-2,4-difluorophenol might also interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists , it might influence serotonin signaling pathways.

Result of Action

Based on its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists , it might have an impact on neuronal activity and neurotransmission.

生化学分析

Biochemical Properties

5-Bromo-2,4-difluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives

Cellular Effects

The effects of 5-Bromo-2,4-difluorophenol on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of A2A inhibitors for the treatment of cancer and autoimmune diseases . These inhibitors can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Bromo-2,4-difluorophenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo palladium-catalyzed cyclotrimerization indicates that it can form stable complexes with metal ions, which may play a role in its biochemical activity . Additionally, its interactions with enzymes and proteins can lead to inhibition or activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2,4-difluorophenol change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 5-Bromo-2,4-difluorophenol is stable when stored at 2-8°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of 5-Bromo-2,4-difluorophenol vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-2,4-difluorophenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to undergo cyclotrimerization suggests that it can participate in complex organic reactions, which may influence metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Bromo-2,4-difluorophenol within cells and tissues are crucial for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

5-Bromo-2,4-difluorophenol’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 2,4-difluorophenol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in the presence of a solvent like acetic acid or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In industrial settings, the production of 5-Bromo-2,4-difluorophenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

化学反応の分析

Types of Reactions: 5-Bromo-2,4-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The

生物活性

5-Bromo-2,4-difluorophenol (C₆H₃BrF₂O) is a halogenated phenolic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of 5-bromo-2,4-difluorophenol, highlighting its mechanisms of action, toxicity profiles, and potential applications in medicinal chemistry.

Chemical Structure and Properties

5-Bromo-2,4-difluorophenol features a phenolic ring substituted with bromine and fluorine atoms. The presence of these halogens significantly influences the compound's reactivity and biological interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrF₂O |

| Molecular Weight | 202.99 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 185 °C |

| Solubility | Slightly soluble in water |

Mechanisms of Biological Activity

Research indicates that halogenated phenols can interact with various biological targets, leading to significant pharmacological effects. The mechanisms through which 5-bromo-2,4-difluorophenol exerts its biological activity include:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.

- Anticancer Potential : Studies have shown that halogenated phenols can inhibit cancer cell proliferation. For instance, compounds with bromine substitutions have been linked to apoptosis induction in cancer cell lines such as A549 (human lung cancer cells) .

Toxicological Profile

The toxicity of 5-bromo-2,4-difluorophenol has been assessed in various studies. It is classified as a potential irritant to skin and eyes and may cause respiratory tract irritation upon inhalation. Specific toxicological data includes:

| Toxicity Parameter | Classification |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2 (H319) |

| Respiratory Tract Irritation | Category 3 (H335) |

Case Studies and Research Findings

- Anticancer Activity : A study involving synthesized flavonols indicated that compounds structurally related to 5-bromo-2,4-difluorophenol exhibited significant inhibitory effects on A549 cells, with IC₅₀ values lower than traditional chemotherapeutics like 5-fluorouracil . This suggests a promising avenue for further investigation into its anticancer properties.

- Antimicrobial Properties : Research into related compounds has shown that halogenated phenols can inhibit bacterial growth, indicating potential applications in treating infections caused by resistant strains .

- Endocrine Disruption Potential : Some studies have raised concerns about the endocrine-disrupting properties of halogenated phenols, necessitating further research to fully understand the implications of exposure to compounds like 5-bromo-2,4-difluorophenol .

特性

IUPAC Name |

5-bromo-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWZDGMZGVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431465 | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355423-48-2 | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。